Product packaging for Methyl 2-amino-3-(oxolan-3-yl)propanoate(Cat. No.:)

Methyl 2-amino-3-(oxolan-3-yl)propanoate

Cat. No.: B13072034
M. Wt: 173.21 g/mol
InChI Key: VTUYFWWPZFYJDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 2-amino-3-(oxolan-3-yl)propanoate is a chemical compound with the CAS Registry Number 646055-78-9. It is characterized by the molecular formula C 8 H 15 NO 3 and has a molecular weight of 173.21 g/mol . This compound serves as a valuable heterocyclic building block in organic synthesis and medicinal chemistry research. The structure of this methyl ester incorporates both an amino group and an oxolane (tetrahydrofuran) ring, which enhances conformational rigidity and provides potential for oxygen-mediated hydrogen bonding. These features make it a useful intermediate for constructing more complex molecules, particularly in the synthesis of potential pharmaceuticals and biochemical probes. Its application is primarily found in the field of chemical biology and as a specialty synthetic reagent . Researchers utilize this compound to explore novel drug candidates and to study enzyme interactions due to its ability to fit into specific receptor sites. As with all such reagents, this product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO3 B13072034 Methyl 2-amino-3-(oxolan-3-yl)propanoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-3-(oxolan-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-11-8(10)7(9)4-6-2-3-12-5-6/h6-7H,2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUYFWWPZFYJDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1CCOC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 2 Amino 3 Oxolan 3 Yl Propanoate

Strategies for the Stereoselective Construction of the Alpha-Amino Ester Moiety

The creation of the chiral center at the α-carbon of an amino acid is a critical step that dictates the biological activity of the final molecule. Several powerful strategies have been developed to achieve high levels of stereoselectivity in the formation of α-amino esters.

Asymmetric Hydrogenation Approaches

Asymmetric hydrogenation of a suitable prochiral precursor is a highly efficient method for establishing the stereochemistry of the α-amino group. For the synthesis of Methyl 2-amino-3-(oxolan-3-yl)propanoate, a potential precursor would be the corresponding α-enamino ester or α-imino ester. This approach typically involves the use of a chiral transition-metal catalyst, often based on rhodium or ruthenium, with chiral phosphine (B1218219) ligands.

The general reaction scheme would involve the hydrogenation of a substrate like methyl 2-(acetamido)-3-(oxolan-3-yl)acrylate. The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee).

Table 1: Representative Chiral Ligands for Asymmetric Hydrogenation

LigandMetalTypical SubstrateReported Enantioselectivity (ee)
(R,R)-DIPAMPRhodiumα-Acetamidoacrylates>95%
(S)-BINAPRutheniumα-Imino esters>90%
(R)-JOSIPHOSRhodiumβ-Keto ester derivatives>98%

Data presented is based on analogous transformations of similar substrates and serves as a predictive model for the target synthesis.

Mechanistic studies suggest that the substrate coordinates to the chiral metal catalyst, and the facial selectivity of the hydrogen addition is directed by the steric and electronic properties of the chiral ligand.

Chiral Auxiliary-Mediated Syntheses

The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry. In this approach, a chiral molecule is temporarily attached to the substrate to direct a diastereoselective transformation. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered.

For the synthesis of this compound, a glycine (B1666218) enolate equivalent attached to a chiral auxiliary could be alkylated with a suitable electrophile containing the oxolane moiety, such as 3-(bromomethyl)oxolane.

Commonly Used Chiral Auxiliaries:

Evans Oxazolidinones: These auxiliaries, derived from chiral amino alcohols, provide excellent stereocontrol in alkylation reactions of their N-acylated derivatives. The bulky substituents on the oxazolidinone ring effectively shield one face of the enolate.

Schöllkopf Bis-lactim Ethers: This method utilizes a chiral auxiliary derived from a dipeptide (e.g., cyclo(L-Val-Gly)) to create a chiral glycine enolate equivalent. Alkylation occurs with high diastereoselectivity, and subsequent hydrolysis yields the desired α-amino acid ester.

Myers' Pseudoephedrine Amides: Pseudoephedrine can be used as a chiral auxiliary to direct the alkylation of glycine amides with high diastereoselectivity.

Table 2: Comparison of Chiral Auxiliary Methods for Amino Acid Synthesis

Chiral AuxiliaryKey IntermediateTypical ElectrophileDiastereomeric Excess (de)
Evans OxazolidinoneN-Acyl oxazolidinone enolateAlkyl halides>95%
Schöllkopf Bis-lactim EtherMetallated bis-lactim etherAlkyl halides>95%
Myers' PseudoephedrineGlycinamide enolateAlkyl halides>90%

The presented data is based on the application of these auxiliaries in the synthesis of various α-amino acids and suggests their potential applicability to the target molecule.

Organocatalytic and Metal-Catalyzed Asymmetric Transformations

In recent years, organocatalysis and other metal-catalyzed reactions have emerged as powerful tools for the asymmetric synthesis of amino acids. These methods avoid the need for stoichiometric chiral auxiliaries.

Organocatalysis: Chiral organic molecules, such as proline and its derivatives, can catalyze the asymmetric α-functionalization of carbonyl compounds. For instance, a proline-catalyzed Mannich reaction between an aldehyde containing the oxolane moiety (oxolane-3-carbaldehyde) and a glycine-derived imine could be a potential route to the target molecule.

Phase-Transfer Catalysis: Chiral phase-transfer catalysts, often derived from cinchona alkaloids, can be used for the enantioselective alkylation of glycine Schiff bases under biphasic conditions. Alkylation with 3-(halomethyl)oxolane would introduce the desired side chain.

Metal-Catalyzed Cross-Coupling and Insertion Reactions: Transition metal catalysts can be employed for various asymmetric C-C and C-N bond-forming reactions. For example, a palladium-catalyzed asymmetric allylic alkylation of a glycine enolate with a suitable oxolane-containing allylic electrophile could be envisioned. Another approach could involve the asymmetric N-H insertion of a diazoacetate into an N-H bond of an amine, catalyzed by a chiral rhodium or copper complex, although this is a less direct route to the target structure.

Formation of the Oxolane Ring System in Conjunction with Amino Acid Scaffolds

The construction of the oxolane (tetrahydrofuran) ring is a key aspect of the synthesis. This can be achieved either by forming the ring during the synthesis or by starting with a pre-functionalized oxolane derivative.

Cyclization Reactions and Ring-Closing Methodologies

Intramolecular cyclization reactions are a powerful strategy for the formation of the oxolane ring. A precursor containing a hydroxyl group and a suitable leaving group or a double bond at an appropriate distance can be induced to cyclize.

Intramolecular Williamson Ether Synthesis: A common method involves the SN2 reaction of a hydroxyl group onto a carbon bearing a leaving group (e.g., a halide or a sulfonate ester). For the synthesis of this compound, a precursor such as a protected methyl 2-amino-5-hydroxy-6-halo-hexanoate could undergo base-mediated cyclization.

Ring-Closing Metathesis (RCM): RCM has become a versatile tool for the synthesis of cyclic compounds, including heterocycles. A diene precursor, such as a protected methyl 2-amino-3-(pent-4-en-1-yloxymethyl)prop-2-enoate, could be subjected to a ruthenium-based catalyst (e.g., Grubbs' catalyst) to form the oxolane ring.

Functionalization of Existing Heterocycles

An alternative and often more direct approach is to start with a commercially available or readily synthesized oxolane derivative and attach the amino acid moiety.

Alkylation of Glycine Enolates: As mentioned in section 2.1.2, a key strategy involves the alkylation of a chiral or achiral glycine enolate equivalent with a functionalized oxolane. A suitable electrophile would be 3-(bromomethyl)oxolane or a similar derivative. The success of this approach depends on the availability and reactivity of the oxolane electrophile.

Addition to Oxolane Aldehydes or Ketones: Oxolane-3-carbaldehyde or oxolan-3-one can serve as starting materials. Nucleophilic addition of a glycine anion equivalent or a related nucleophile to the carbonyl group, followed by further transformations, can lead to the desired amino acid. For example, a Strecker synthesis starting from oxolane-3-carbaldehyde, ammonia (B1221849), and cyanide would yield the corresponding α-amino nitrile, which can then be hydrolyzed to the amino acid.

Multi-Component Reactions and Convergent Syntheses Leading to this compound

Multi-Component Reactions (MCRs)

MCRs are one-pot reactions where three or more reactants combine to form a product that incorporates most of the atoms from the starting materials. nih.gov For the synthesis of α-amino acids, the Strecker reaction is a classic and enduring MCR. nih.gov A plausible MCR approach to this compound could involve a modified Strecker synthesis. This would theoretically start with oxolane-3-carbaldehyde, which, upon reaction with ammonia and hydrogen cyanide, would form an α-aminonitrile. Subsequent hydrolysis of the nitrile and esterification would yield the target compound. Asymmetric variants of the Strecker reaction, using chiral auxiliaries or catalysts, could be employed to control the stereochemistry at the α-carbon. nih.gov

Another powerful MCR is the van Leusen three-component reaction (vL-3CR), which is particularly versatile for creating substituted imidazoles but can be adapted for other scaffolds. nih.gov While not a direct route to amino acids, the principles of MCRs—combining multiple building blocks in a single, efficient step—are actively being explored to create complex heterocyclic amino acid derivatives. researchgate.net

Convergent Syntheses

A convergent synthesis involves the independent preparation of key fragments of a target molecule, which are then combined in the final stages. nih.gov This approach is generally more efficient for complex molecules than a linear synthesis. For this compound, a convergent strategy would involve two main fragments: a suitably functionalized oxolane precursor and a glycine-derived synthon.

One potential convergent route could start with the synthesis of 3-(bromomethyl)oxolane. This electrophilic fragment could then be coupled with a nucleophilic glycine equivalent, such as the enolate of a protected glycine ester, under catalytic asymmetric conditions to install the desired stereocenter. nih.gov For instance, nickel-catalyzed enantioconvergent coupling of racemic alkyl electrophiles with alkylzinc reagents has proven effective for generating a wide array of unnatural amino acids and could be adapted for this purpose. nih.gov This method complements other approaches like asymmetric hydrogenation or electrophilic aminations of enolates. nih.gov

The synthesis of tetrahydrofuran-containing amino acids has been reported starting from proteinogenic amino acids like methionine. nih.govfigshare.com In an analogous fashion, a protected methionine could be converted into a sulfonium (B1226848) salt, which then undergoes a base-mediated cyclization in the presence of an appropriate aldehyde to form the tetrahydrofuran (B95107) ring with high diastereoselectivity. nih.govfigshare.com

Green Chemistry Principles in the Synthesis of this compound Derivatives

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Key principles include atom economy, use of renewable feedstocks, and biocatalysis.

Biocatalysis

Enzymes offer unparalleled selectivity under mild, aqueous conditions, making them ideal green catalysts. Transaminases (TAs), in particular, are powerful biocatalysts for preparing chiral amino compounds with excellent enantioselectivity. semanticscholar.org A green synthesis of this compound could employ a transaminase to convert a keto-acid precursor, methyl 2-oxo-3-(oxolan-3-yl)propanoate, into the desired amino acid. This avoids the use of toxic reagents and often proceeds with very high stereocontrol.

Furthermore, whole-cell biocatalysis systems can be engineered to perform cascade reactions, where multiple enzymatic steps occur in a single pot. nih.gov For instance, a cell factory could be designed to produce the keto-acid precursor from a simple, renewable starting material and then aminate it in situ, potentially including cofactor regeneration systems to enhance efficiency and sustainability. nih.govresearchgate.net

Atom Economy and Alternative Reagents

Designing synthetic routes with high atom economy is a core tenet of green chemistry. MCRs are inherently atom-economical as they incorporate the majority of the reactants' atoms into the final product. nih.gov Another approach is the use of photoredox catalysis, which can facilitate radical-based syntheses under mild conditions using visible light. nih.govchemrxiv.orgdigitellinc.com This methodology allows for the use of readily available carboxylic acids as radical precursors, avoiding the waste associated with pre-functionalized starting materials like redox-active esters. nih.govchemrxiv.org A photoredox-catalyzed radical coupling between an oxolane-derived radical precursor and a chiral glyoxylate-derived imine could provide a highly stereoselective and green route to the target molecule. digitellinc.com

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity

In contrast, a convergent MCR approach could significantly shorten the sequence. For example, coupling oxolane-3-carbaldehyde, an amine source, and a cyanide source in one pot, followed by hydrolysis and esterification, would be more step-economical.

A biocatalytic route offers the highest potential for selectivity and sustainability. The direct enzymatic amination of methyl 2-oxo-3-(oxolan-3-yl)propanoate would be a single-step transformation with potentially near-perfect enantioselectivity (>99% ee) and minimal waste. nih.gov

The following table provides a conceptual comparison of these potential routes.

ParameterLinear SynthesisConvergent MCRBiocatalytic Route
Typical Step Count 5-7 steps2-3 steps1-2 steps
Overall Yield Low (<15%)Moderate (30-50%)High (>70%)
Stereoselectivity Often produces racemic mixtures requiring resolution. libretexts.orgModerate to good with chiral catalysts.Excellent (>99% ee often achievable). researchgate.net
Atom Economy LowHighVery High
Process Conditions Often requires harsh reagents and non-aqueous solvents.Mild to moderate conditions.Mild, aqueous conditions (ambient temp/pressure). researchgate.net
Waste Generation High (reagents, solvents, byproducts).Low to Moderate.Minimal (biodegradable catalyst).

Stereochemical Control and Chiral Purity in Methyl 2 Amino 3 Oxolan 3 Yl Propanoate Synthesis

Diastereoselectivity in the Construction of Vicinal Stereocenters

The formation of the C2-C3 bond with the correct relative stereochemistry is a critical step in the synthesis of methyl 2-amino-3-(oxolan-3-yl)propanoate. The two adjacent stereocenters, one on the amino acid backbone and one on the oxolane ring, can exist in either a syn or anti relationship. Achieving high diastereoselectivity is paramount to avoid tedious separation of diastereomers.

Several established methods for diastereoselective C-C bond formation are applicable here. One common approach is the alkylation of chiral glycine (B1666218) enolate equivalents . In this strategy, a chiral auxiliary attached to the glycine nitrogen directs the approach of an electrophile, in this case, a 3-substituted oxolane derivative. The steric hindrance imposed by the auxiliary favors the formation of one diastereomer over the other. The choice of the chiral auxiliary, the metal counterion of the enolate, and the reaction conditions all play a crucial role in determining the diastereomeric ratio (d.r.). uwo.carsc.org

Another powerful technique is the asymmetric Michael addition . The conjugate addition of a nucleophile to a nitroalkene, for instance, can be rendered highly diastereoselective through the use of chiral catalysts or auxiliaries. organic-chemistry.orgmdpi.com For the synthesis of the target molecule, a strategy could involve the addition of a glycine-derived nucleophile to a 3-vinyl-oxolane derivative or a related Michael acceptor.

The diastereoselectivity of these reactions is often dictated by the formation of a rigid, chelated transition state. The relative energies of these transition states for the formation of the syn and anti products determine the outcome of the reaction.

Table 1: Factors Influencing Diastereoselectivity in Vicinal Stereocenter Construction

FactorInfluence on Diastereoselectivity
Chiral Auxiliary Steric bulk and conformational rigidity direct the approach of the electrophile.
Metal Counterion Affects the geometry and rigidity of the enolate and the transition state.
Solvent Can influence the aggregation state and solvation of the reactive species.
Temperature Lower temperatures generally lead to higher diastereoselectivity.
Electrophile Structure The nature of the leaving group and the steric environment of the oxolane ring can impact the transition state geometry.

Enantioselective Approaches to Optically Active this compound

To obtain a single enantiomer of the final product, an enantioselective synthesis is required. This can be achieved through several strategies, including the use of chiral catalysts, chiral starting materials (the chiral pool), or chiral reagents.

Catalytic asymmetric synthesis is a highly efficient approach. For instance, a catalytic asymmetric conjugate addition of a glycine equivalent to an α,β-unsaturated oxolane derivative could be employed. Chiral catalysts, such as organocatalysts (e.g., proline derivatives) or metal complexes with chiral ligands, can create a chiral environment that favors the formation of one enantiomer. rsc.orgnih.gov

Another strategy is the alkylation of a prochiral glycine derivative using a chiral phase-transfer catalyst. This method allows for the asymmetric formation of the C-C bond under mild conditions.

Deracemization and Resolution Strategies

When a stereoselective synthesis is not feasible or provides insufficient enantiomeric excess, resolution of a racemic mixture is a viable alternative.

Kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture with a chiral reagent or catalyst, leaving the other enantiomer unreacted. For this compound, this could be achieved through enzyme-catalyzed hydrolysis or acylation. Lipases are commonly used enzymes for the resolution of amino acid esters, demonstrating high enantioselectivity. nih.govnih.govbenthamdirect.commdpi.com

Impact of Starting Material Chirality on Product Stereochemistry

The use of enantiomerically pure starting materials, often derived from the chiral pool , is a common and effective strategy to control the stereochemistry of the final product. mdpi.com For the synthesis of this compound, a chiral building block containing the oxolane ring with a defined stereocenter at the 3-position could be employed. The stereochemistry of this starting material would then be transferred to the final product.

The stereochemical outcome of reactions involving chiral starting materials is often predictable based on established models of asymmetric induction. For example, in the alkylation of a chiral enolate derived from a glycine equivalent, the existing stereocenter on the chiral auxiliary will dictate the facial selectivity of the electrophilic attack.

Computational and Theoretical Investigations of Methyl 2 Amino 3 Oxolan 3 Yl Propanoate

Conformational Analysis and Energy Landscapes of Stereoisomers

No published data is available on the conformational analysis of Methyl 2-amino-3-(oxolan-3-yl)propanoate's stereoisomers. Such a study would typically involve quantum mechanical calculations to identify stable conformers and map the potential energy surface, providing insight into the molecule's flexibility and preferred shapes.

Electronic Structure and Bonding Characterization via Quantum Chemical Methods

There are no specific studies detailing the electronic structure and bonding of this compound. A quantum chemical investigation would normally include analyses such as Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) to describe electron distribution, bond orders, and non-covalent interactions.

Prediction of Spectroscopic Properties and Spectral Interpretation

While databases may contain predicted spectral data (such as mass-to-charge ratios for mass spectrometry), there are no dedicated computational studies that predict and interpret the detailed spectroscopic properties (e.g., NMR, IR, Raman) of this compound.

Reaction Pathway Analysis and Transition State Elucidation

No research has been found that computationally investigates the reaction mechanisms involving this compound. This type of analysis is crucial for understanding the kinetics and thermodynamics of chemical transformations.

Molecular Dynamics Simulations to Understand Solution-Phase Behavior

The behavior of this compound in a solvent environment has not been explored through molecular dynamics simulations in the available literature. These simulations would provide valuable information on solvation effects, intermolecular interactions, and the dynamic behavior of the molecule in solution.

Advanced Spectroscopic and Chromatographic Methods for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D Techniques and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Methyl 2-amino-3-(oxolan-3-yl)propanoate. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex spin systems and determining the stereochemistry of the molecule. libretexts.org

Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton couplings within the molecule, establishing the connectivity between adjacent protons in the propanoate backbone and the oxolane ring. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. youtube.comyoutube.com For establishing longer-range connectivity, Heteronuclear Multiple Bond Correlation (HMBC) is employed, which reveals couplings between protons and carbons separated by two or three bonds. This is particularly useful for identifying the connection between the propanoate chain and the oxolane ring, as well as confirming the position of the methyl ester group. youtube.comst-andrews.ac.uk

The stereochemical assignment at the two chiral centers (C2 of the propanoate chain and C3 of the oxolane ring) can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY). This technique identifies protons that are close in space, providing crucial information about the relative configuration of the substituents on the stereocenters. By analyzing the NOE cross-peaks, the spatial arrangement of the amino group, the oxolane ring, and the protons on the chiral centers can be deduced.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key COSY CorrelationsKey HMBC Correlations
C2-H (propanoate)~3.5 - 3.8~53 - 56C3'-HC1 (Ester C=O), C3', C4' (oxolane)
CH₃ (ester)~3.7~52-C1 (Ester C=O)
C3'-H (propanoate)~1.8 - 2.2~35 - 38C2-H, C3 (oxolane)C1 (Ester C=O), C2, C2', C4' (oxolane)
C2'-H₂/C5'-H₂ (oxolane)~3.6 - 4.0~67 - 70C3'-H, C4'-H₂C3', C4'
C4'-H₂ (oxolane)~1.9 - 2.3~30 - 33C3'-H, C5'-H₂C2', C3', C5'
C3 (oxolane)~3.0 - 3.4~40 - 43C2'-H₂, C4'-H₂C2', C4', C5'
NH₂Broad, ~1.5 - 3.0---
C1 (Ester C=O)-~173 - 176--

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on solvent and other experimental conditions.

Mass Spectrometry-Based Approaches for Complex Mixture Analysis and Reaction Monitoring

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound, as well as to analyze complex mixtures and monitor the progress of its synthesis. acs.org Electrospray ionization (ESI) is a common soft ionization technique that allows the molecule to be ionized with minimal fragmentation, typically forming the protonated molecule [M+H]⁺. nih.govyoutube.com High-resolution mass spectrometry (HRMS) can provide the exact mass of this ion, which allows for the determination of the molecular formula with high confidence.

Tandem mass spectrometry (MS/MS) is employed to obtain structural information through collision-induced dissociation (CID) of the parent ion. researchgate.net The fragmentation pattern provides a fingerprint of the molecule, revealing characteristic losses of small neutral molecules such as water, ammonia (B1221849), and the methyl ester group. uni-muenster.de Common fragmentation pathways for protonated amino acid esters include the loss of the ester group and cleavages within the oxolane ring. researchgate.netcreative-proteomics.com

In the context of organic synthesis, MS is a powerful tool for reaction monitoring. royalsocietypublishing.org By analyzing small aliquots of the reaction mixture over time, the consumption of reactants and the formation of intermediates and the final product can be tracked. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. acs.org Furthermore, MS can be coupled with liquid chromatography (LC-MS) to analyze the composition of complex mixtures, identifying and quantifying byproducts and impurities. creative-proteomics.com

Table 2: Expected Mass Spectrometric Data and Fragmentation for this compound

Ionm/z (calculated)Description
[M+H]⁺174.1125Protonated molecular ion
[M-OCH₃]⁺142.0863Loss of the methoxy group from the ester
[M-HCOOCH₃]⁺114.0862Loss of methyl formate
[M-NH₃]⁺157.0863Loss of ammonia from the amino group

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment

Chiral chromatography is essential for separating the enantiomers of this compound and determining the enantiomeric purity of a sample. oup.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common techniques employed for this purpose. oup.comnih.gov

In chiral HPLC, separation is achieved using a chiral stationary phase (CSP). These phases are composed of a chiral selector immobilized on a solid support. The enantiomers of the analyte interact differently with the chiral selector, leading to different retention times and thus their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of amino acid derivatives. researchgate.net Other types of CSPs, including Pirkle-type, macrocyclic glycopeptide, and ligand-exchange columns, can also be employed. sigmaaldrich.comnih.gov

For chiral GC analysis, the analyte typically needs to be derivatized to increase its volatility. The amino and carboxyl groups can be derivatized, for example, by acylation and esterification. nih.gov The resulting diastereomers can then be separated on a standard achiral column, or the derivatized enantiomers can be separated on a chiral GC column. The choice of derivatizing agent and column is crucial for achieving good separation. researchgate.net

The enantiomeric excess (ee) of a sample can be calculated from the peak areas of the two enantiomers in the chromatogram. These methods must be validated to ensure accuracy and precision for quantitative analysis. nih.gov

Table 3: Chiral Chromatography Techniques for Enantiomeric Purity Assessment

TechniqueChiral Stationary Phase (CSP) / Column TypeTypical Mobile Phase / Carrier GasDerivatization
Chiral HPLCPolysaccharide-based (e.g., Chiralpak, Chiralcel)Hexane/Isopropanol, Acetonitrile/WaterOften not required
Chiral HPLCPirkle-type (e.g., (R,R)-Whelk-O1)Hexane/Ethanol with additivesOften not required
Chiral GCCyclodextrin-based (e.g., CHIRALDEX)Helium, HydrogenRequired (e.g., acylation, esterification)

Vibrational Spectroscopy (IR, Raman) for Conformational Studies

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and conformational properties of this compound. contractlaboratory.comthermofisher.com These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes. libretexts.org

IR spectroscopy is particularly sensitive to polar functional groups. The spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), the C=O stretching of the ester group (around 1730-1750 cm⁻¹), and the C-O stretching of the ether in the oxolane ring (around 1050-1150 cm⁻¹). libretexts.orgopenstax.orgorgchemboulder.com The N-H bending vibration is also expected around 1600 cm⁻¹. wpmucdn.com

Raman spectroscopy, which is based on the scattering of light, is often complementary to IR spectroscopy. europeanpharmaceuticalreview.com It is particularly useful for analyzing non-polar bonds and symmetric vibrations. The C-C and C-H vibrations within the molecule would be readily observable in the Raman spectrum.

Conformational studies can be performed by analyzing changes in the vibrational spectra under different conditions (e.g., temperature, solvent). nih.gov Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the vibrational frequencies for different possible conformers of the molecule. nih.gov By comparing the experimental spectra with the calculated spectra, the most stable conformation(s) in a given environment can be identified. mdpi.com

Table 4: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
Amine (NH₂)N-H Stretch (asymmetric & symmetric)3300 - 3500 (two bands)Weak
Amine (NH₂)N-H Bend (scissoring)1580 - 1650Moderate
Ester (C=O)C=O Stretch1730 - 1750 (strong)Moderate
Ester (C-O)C-O Stretch1150 - 1300Moderate
Oxolane (C-O-C)C-O-C Stretch (asymmetric)1050 - 1150 (strong)Weak
Alkyl (C-H)C-H Stretch2850 - 3000Strong

Future Directions and Emerging Research Avenues for Methyl 2 Amino 3 Oxolan 3 Yl Propanoate

Design and Synthesis of Advanced Derivatives with Tunable Properties

The core structure of Methyl 2-amino-3-(oxolan-3-yl)propanoate offers numerous opportunities for the design and synthesis of advanced derivatives with properties tailored for specific applications. The inherent functionality of the molecule, including the amino group, the ester, and the tetrahydrofuran (B95107) ring, can be systematically modified. nbinno.com The development of non-proteinogenic amino acids (NPAAs) is crucial as they are essential building blocks for peptides, proteins with versatile functions, and other multifunctional molecules. mdpi.comfrontiersin.org

Future research will likely focus on several key areas of derivatization:

N-Functionalization: The primary amine provides a reactive site for a wide range of chemical modifications, such as alkylation, acylation, and arylation. nih.gov These modifications can significantly alter the steric and electronic properties of the molecule, influencing its binding affinity and reactivity in larger molecular architectures.

Side-Chain Modification: The tetrahydrofuran ring can be functionalized with various substituents. Introducing groups such as hydroxyl, alkyl, or aryl moieties onto the ring can impact the molecule's polarity, solubility, and conformational preferences.

Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other esters or amides. This allows for the incorporation of the amino acid into peptide chains or its attachment to solid supports for high-throughput synthesis.

A systematic approach to creating a library of these derivatives will enable the exploration of structure-activity relationships, which is fundamental for applications in medicinal chemistry and materials science.

Table 1: Potential Derivatization Strategies and Their Effects

Modification SiteReaction TypePotential Effect on Properties
Amino GroupN-AlkylationAltered basicity and steric hindrance
Amino GroupN-AcylationIntroduction of new functional groups and potential for hydrogen bonding
Tetrahydrofuran RingC-H FunctionalizationModified polarity and conformational bias
Ester GroupHydrolysis/AmidationIncreased polarity and ability to form peptide bonds

Exploration of New Catalytic Systems for Efficient Transformations

The development of novel catalytic systems is paramount for the efficient and stereoselective synthesis and transformation of this compound and its derivatives. Research in this area is expected to advance on several fronts:

Asymmetric Catalysis: Given the chiral nature of the compound, enantioselective catalytic methods are crucial for producing optically pure isomers. Chiral aldehyde catalysis has emerged as a powerful tool for the asymmetric synthesis of N-unprotected amino acid esters. frontiersin.org The combination of chiral aldehyde catalysts with transition metals, such as zinc, has shown promise in the α-allylation of amino acid esters, achieving good yields and enantioselectivity. frontiersin.org

Transition Metal Catalysis: Palladium and ruthenium-based catalysts have been successfully employed in the stereoselective synthesis of functionalized cyclic amino acid derivatives. nih.gov Future work could involve applying these catalysts to the C-H functionalization of the tetrahydrofuran ring, allowing for the direct introduction of new functional groups. acs.org

Biocatalysis: Enzymes offer a green and highly selective alternative to traditional chemical catalysts. Biocatalysts have been discovered that can catalyze the asymmetric synthesis of N-alkyl amino acids through the reductive coupling of ketones and amines. nih.gov Exploring enzymes that can act on the tetrahydrofuran scaffold could lead to more sustainable synthetic routes.

Photoredox Catalysis: This emerging field uses visible light to drive chemical reactions under mild conditions. mdpi.com Photoredox catalysis could be employed for the C-H functionalization of the amino acid, providing a powerful tool for creating novel derivatives. researchgate.net

The development of these new catalytic systems will not only improve the efficiency of current synthetic methods but also open up new avenues for previously inaccessible chemical transformations.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis of this compound and its derivatives into flow chemistry and automated synthesis platforms represents a significant step towards more efficient and reproducible chemical manufacturing. Flow chemistry offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for higher yields. amidetech.com

An automated fast-flow instrument has been developed for the rapid synthesis of peptide chains up to 164 amino acids long. amidetech.comnih.gov Such platforms could be adapted for the incorporation of non-proteinogenic amino acids like this compound into peptides and other complex molecules. The ability to perform multi-step syntheses in a continuous fashion would greatly accelerate the discovery and development of new molecules. amidetech.com

Key research directions in this area include:

Development of Flow-Compatible Reactions: Adapting existing batch reactions for use in continuous flow systems. This may involve the use of immobilized catalysts and reagents to simplify purification.

Real-Time Reaction Monitoring: Integrating analytical techniques, such as NMR and mass spectrometry, into flow reactors to allow for real-time optimization of reaction conditions.

Automated Synthesis of Derivative Libraries: Using automated platforms to rapidly synthesize and purify a large number of derivatives for screening and testing.

The successful integration of these technologies will be crucial for unlocking the full potential of this compound in various applications.

Theoretical Studies Guiding Experimental Design and Discovery

Theoretical and computational studies are poised to play an increasingly important role in guiding the experimental design and discovery of new derivatives and applications of this compound. Computational methods can be used to predict the properties of molecules, model reaction mechanisms, and identify promising candidates for synthesis.

Areas where theoretical studies can make a significant impact include:

Conformational Analysis: Predicting the preferred three-dimensional structures of the molecule and its derivatives. This is crucial for understanding its interactions with biological targets or its self-assembly behavior.

Quantum Chemical Calculations: Calculating the electronic properties of the molecule, such as its reactivity and spectral signatures. This information can be used to design new catalysts and predict the outcomes of chemical reactions.

Molecular Docking: Simulating the binding of the molecule and its derivatives to the active sites of proteins. This can help to identify potential drug candidates and guide the design of more potent inhibitors.

Molecular Dynamics Simulations: Simulating the behavior of the molecule in different environments, such as in solution or in a lipid bilayer. This can provide insights into its transport properties and its interactions with other molecules.

By combining theoretical predictions with experimental validation, researchers can accelerate the pace of discovery and reduce the time and resources required to develop new applications for this versatile compound.

Table 2: Application of Theoretical Methods in Research

Theoretical MethodApplicationPredicted Outcome
Density Functional Theory (DFT)Reaction mechanism analysisTransition state energies and reaction pathways
Molecular Dynamics (MD)Self-assembly simulationAggregation behavior and morphology of supramolecular structures
Quantitative Structure-Activity Relationship (QSAR)Prediction of biological activityIdentification of key structural features for desired activity

Potential for Applications in Materials Science and Supramolecular Chemistry

The unique structural features of this compound make it an attractive building block for the construction of novel materials and supramolecular assemblies. google.com The ability of the molecule to participate in a variety of non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, can be exploited to create ordered structures with tailored properties.

Emerging research avenues in this area include:

Self-Assembling Peptides: Incorporating the amino acid into short peptide sequences to create self-assembling materials. These materials can form nanofibers, hydrogels, and other nanostructures with potential applications in tissue engineering and drug delivery. nih.gov

Supramolecular Polymers: Using the molecule as a monomer for the synthesis of supramolecular polymers. researchgate.net These polymers are held together by non-covalent interactions, which allows them to be stimuli-responsive and self-healing.

Metal-Organic Frameworks (MOFs): Utilizing the amino acid as a ligand for the construction of MOFs. These porous materials have potential applications in gas storage, catalysis, and sensing.

Molecular Vessels: Natural building blocks like amino acids are being used to construct molecular-sized vessels for applications in sensing, transport, and catalysis. rsc.org

The exploration of these applications is still in its early stages, but the versatility of this compound as a synthetic building block suggests that it will play an important role in the development of the next generation of advanced materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.